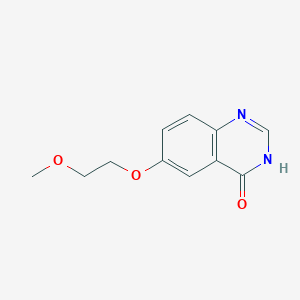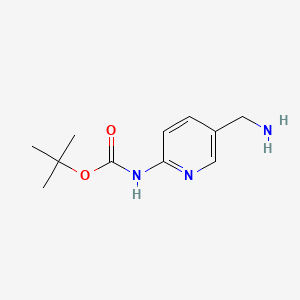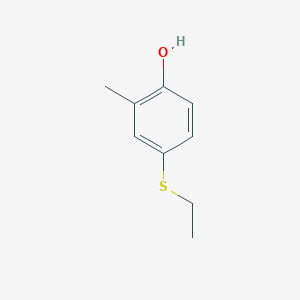
4-(Bromomethyl)oxetan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Bromomethyl)oxetan-2-one” is a chemical compound with the CAS Number: 33282-42-7 . It has a molecular weight of 164.99 and its IUPAC name is 4-(bromomethyl)-2-oxetanone . The compound is stored at a temperature of -10°C and it is in liquid form .
Synthesis Analysis
The synthesis of oxetanes, including “this compound”, often involves the intramolecular O-vinylation of γ-bromohomoallylic alcohols . This process uses 10 mol % of CuI as the catalyst and 20 mol % of 1,10-phenanthroline as the ligand in refluxing MeCN . This leads to the formation of the corresponding 2-methyleneoxetanes in good to excellent yields via a 4-exo ring closure .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H5BrO2/c5-2-3-1-4(6)7-3/h3H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can be influenced by various factors . For instance, the formation of the oxetane ring from an epoxide requires 13-17 kcal·mol−1 activation energy . Therefore, moderate heating is required .Physical And Chemical Properties Analysis
“this compound” is a liquid . It is stored at a temperature of -10°C and shipped with an ice pack .Aplicaciones Científicas De Investigación
Inhibition of α-Chymotrypsin
(3R,4S)-3-Benzyl-4-(bromomethyl)oxetan-2-one serves as a novel fast-acting alternate substrate inhibitor for α-chymotrypsin. This compound generates a hydroxyl group during the turnover process, which is crucial for the high stability of the acyl enzyme intermediate (Kim & Ryoo, 1995).
Synthesis and Structural Analysis
4-(Bromomethyl)oxetan-2-one derivatives have been synthesized and structurally analyzed. For instance, the synthesis of dimer and trimer forms of brominated poly(N-phenyl-m-aniline)s, revealing U-shaped structures suggestive of helical structures (Ito et al., 2002).
Distance Measurements in Proteins
Spin-labeling techniques using derivatives of this compound have been employed for accurate distance measurements in proteins, such as in spin-labeled lysozyme studies (Schmidt & Kuntz, 1984).
Protein Modification
Oxetane derivatives, including this compound, are used in chemoselective alkylation of cysteine in proteins. This method has been applied to various proteins, maintaining their intrinsic activity while enabling identification of novel reactive modes (Boutureira et al., 2017).
Oxidation of Substituted 4-Oxo Acids
The kinetics and mechanisms of the oxidation of substituted 4-oxo acids by acid bromate, involving compounds related to this compound, have been studied. These studies provide insights into the reactivity and chemical behavior of these compounds (Reddy & Manjari, 2010).
Medicinal Chemistry
This compound and its derivatives are also significant in medicinal chemistry. They have been used in the synthesis and reactivity studies of oxetanes, proving valuable in drug discovery due to their influence on physicochemical properties and reaction behaviors (Bull et al., 2016).
Safety and Hazards
Direcciones Futuras
The future directions for “4-(Bromomethyl)oxetan-2-one” and similar compounds involve further exploration of their synthesis, reactivity, and applications in medicinal chemistry . For instance, recent research has applied this approach to N-Boc-azetidin-3-one, where this transformation was successful in the generation of a spirocyclic azetidine-oxetane .
Mecanismo De Acción
Target of Action
Oxetanes, the class of compounds to which it belongs, have been employed to improve drugs’ physiochemical properties .
Mode of Action
It’s known that oxetanes can undergo ring opening with trimethyloxosulfonium ylide, forming a range of oxetane derivatives . This process requires moderate heating and proceeds via an SN2 transition structure, sensitive to epoxide substitution .
Biochemical Pathways
Oxetanes have been shown to influence the stability of acyl enzyme intermediates .
Pharmacokinetics
Oxetanes are known to be more metabolically stable and lipophilicity neutral .
Result of Action
It’s known that oxetanes can reduce the basicity of adjacent nitrogen atoms, subtly modulating the basicity and potentially lowering a drug’s overall lipophilicity .
Action Environment
It’s known that the formation of the oxetane ring from an epoxide requires activation energy, indicating that temperature could be a significant environmental factor .
Propiedades
IUPAC Name |
4-(bromomethyl)oxetan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c5-2-3-1-4(6)7-3/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEVWTVEQBJECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC1=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-ethoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2878078.png)





![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2878087.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2878090.png)


![N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide](/img/structure/B2878094.png)
![2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2878095.png)
![4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B2878096.png)
![N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2878098.png)